Gly-Leu amide hydrochloride Gly-Leu amide hydrochloride
Brand Name: Vulcanchem
CAS No.: 15855-88-6
VCID: VC21303939
InChI: InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H/t6-;/m0./s1
SMILES: CC(C)CC(C(=O)N)NC(=O)CN.Cl
Molecular Formula: C8H18ClN3O2
Molecular Weight: 223.7 g/mol

Gly-Leu amide hydrochloride

CAS No.: 15855-88-6

Cat. No.: VC21303939

Molecular Formula: C8H18ClN3O2

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Gly-Leu amide hydrochloride - 15855-88-6

Specification

CAS No. 15855-88-6
Molecular Formula C8H18ClN3O2
Molecular Weight 223.7 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride
Standard InChI InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H/t6-;/m0./s1
Standard InChI Key GMQLFFQMNNLUNX-RGMNGODLSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)NC(=O)CN.Cl
SMILES CC(C)CC(C(=O)N)NC(=O)CN.Cl
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)CN.Cl

Introduction

Chemical Identity and Physical Properties

Gly-Leu amide hydrochloride is a synthetic compound formed by the conjugation of glycine and leucine amino acids through an amide bond, with the addition of a hydrochloride group. The compound has a defined chemical identity with the following properties:

PropertyValue
Chemical NameGlycine-Leucine amide hydrochloride
CAS Number38173-66-9
Molecular FormulaC₈H₁₈ClN₃O₂
Molecular Weight223.70 g/mol
Exact Mass223.10900
LogP1.55480
PSA98.21000
Recommended Storage-20°C

The hydrochloride salt form significantly enhances the compound's solubility in aqueous solutions, making it suitable for various biochemical applications and research settings . This property is particularly important for its utilization in cell culture experiments and potential pharmaceutical formulations.

Structural Characteristics

Chemical Structure and Functional Groups

Gly-Leu amide hydrochloride features several key structural components that contribute to its biological activity. The compound contains an amide bond connecting the carboxyl group of glycine to the amino group of leucine, with the C-terminal carboxyl group of leucine modified to an amide group. The addition of a hydrochloride group neutralizes the basic character of the N-terminal amino group .

Structural Comparison with Related Compounds

As a dipeptide derivative, Gly-Leu amide hydrochloride shares structural similarities with other glycine-containing peptides but differs in significant ways from larger peptide compounds such as Leu-Enkephalin amide hydrochloride (H-Tyr-Gly-Gly-Phe-Leu-NH₂·HCl), which has a molecular weight of 591.1 g/mol and contains additional amino acids . The structural simplicity of Gly-Leu amide hydrochloride may contribute to its specific biological activities and interaction capabilities.

Biological Activities and Functions

Cellular Proliferation Effects

Research has demonstrated that Gly-Leu exhibits significant biological activities in cellular systems. A notable study showed that Gly-Leu can promote the proliferation and protein synthesis of chicken intestinal epithelial cells (IEC) more effectively than glycine alone . This finding suggests that the dipeptide form may enhance the bioavailability and efficacy of its constituent amino acids in biological systems.

Signaling Pathway Activation

One of the most significant findings regarding Gly-Leu is its ability to activate the mammalian target of rapamycin (mTOR) signaling pathway. Experimental evidence indicates that treatment with Gly-Leu significantly increases the protein expression of phosphorylated mTOR (p-mTOR) and p-S6K1 in intestinal epithelial cells compared to control conditions . This activation of the mTOR pathway is particularly important as it plays a critical role in protein synthesis, cell growth, and metabolism.

Research Findings on Cellular Effects

Effects on Cell Cycle Regulation

Experimental studies have revealed that Gly-Leu intervention can significantly affect the cell cycle distribution of intestinal epithelial cells. Specifically, treatment with Gly-Leu increases the proportion of cells in the G1 phase while decreasing the proportion in the S phase . This cell cycle modulation may contribute to the compound's effects on cellular proliferation and function.

Transcriptomic Analysis

Transcriptome sequencing has provided valuable insights into the molecular mechanisms underlying Gly-Leu's biological effects. Compared to control conditions, Gly-Leu treatment resulted in differential expression of approximately 30 genes in intestinal epithelial cells . These differentially expressed genes were primarily associated with:

  • Nitric oxide synthesis pathways

  • Protein kinase B signaling

  • PI3K signaling pathways

  • Cellular amino acid biosynthesis

  • Amino acid transport mechanisms

RT-PCR validation confirmed that the mRNA expression levels of several key genes, including PCYT2, SPP1, EMC6, GRIA2, and PKD2, were consistent with the sequencing results, providing further evidence for Gly-Leu's regulatory effects on gene expression .

Comparative Analysis with Related Compounds

Functional Comparison with Constituent Amino Acids

While Gly-Leu amide hydrochloride incorporates properties of both glycine and leucine, its biological effects differ from those of the individual amino acids. The following table summarizes the comparative properties:

CompoundPrimary FunctionUnique Features
GlycineInhibitory neurotransmitter in CNSSimplest amino acid; highly flexible
LeucineProtein synthesis and muscle repairBranched-chain amino acid; mTOR activator
Gly-LeuEnhanced protein synthesis via mTOR pathwayImproved bioavailability; specific cell cycle effects

This comparison highlights the synergistic effects achieved through the peptide bond formation between these amino acids, resulting in enhanced biological activities compared to the individual components.

Comparison with Other Dipeptides

Research has also compared the effects of Gly-Leu with other dipeptides, such as Gly-Gly. Studies indicate that while both Gly-Gly and Gly-Leu can enhance cell viability in intestinal epithelial cells, Gly-Leu demonstrates superior effects on protein synthesis through more potent activation of the mTOR signaling pathway . This suggests that the specific amino acid sequence and composition of dipeptides significantly influence their biological activities.

Synthesis and Production Considerations

The synthesis of Gly-Leu amide hydrochloride typically involves peptide coupling reactions between protected glycine and leucine derivatives, followed by deprotection and conversion to the hydrochloride salt. While specific synthetic routes may vary, the production generally requires careful control of reaction conditions to ensure high purity and yield.

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